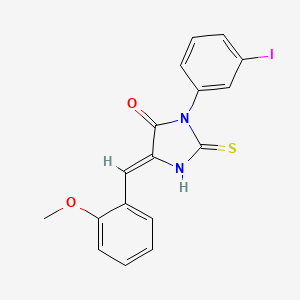
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with the molecular formula C11H15ClN2O4S This compound is known for its unique chemical structure, which includes a carbamate group, a sulfonamide group, and a chloroethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of methylphenylamine with chlorosulfonic acid to form methylphenylamino sulfonyl chloride. This intermediate is then reacted with 2-chloroethanol in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl ester group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while hydrolysis results in the formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent bonds or reversible interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methylphenyl ester: Lacks the sulfonamide and chloroethyl groups, resulting in different reactivity and applications.
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a chloroethyl group, leading to variations in chemical behavior.
Sulfonylureas: Contain a sulfonamide group but differ in the overall structure and functional groups.
Uniqueness
Carbamic acid, methyl((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloroethyl ester group, in particular, allows for specific substitution reactions that are not possible with similar compounds.
Propriétés
Numéro CAS |
116943-77-2 |
|---|---|
Formule moléculaire |
C11H15ClN2O4S |
Poids moléculaire |
306.77 g/mol |
Nom IUPAC |
2-chloroethyl N-methyl-N-[methyl(phenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-13(10-6-4-3-5-7-10)19(16,17)14(2)11(15)18-9-8-12/h3-7H,8-9H2,1-2H3 |
Clé InChI |
QSCUJUHNJJQCFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)N(C)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)




![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)

![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)

